Anilinosuccinimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

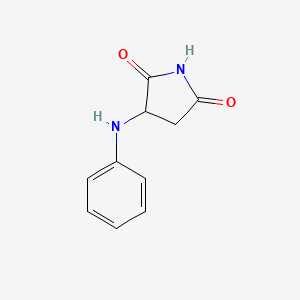

Anilinosuccinimide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Anilinosuccinimide derivatives have been studied for their potential anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study synthesized novel spiro-pyrroloquinoline derivatives from this compound, which demonstrated significant cytotoxicity against different cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. This compound derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic neurotransmission . This action may contribute to improved cognitive function in Alzheimer's patients.

Synthetic Chemistry Applications

Synthesis of Complex Molecules

this compound plays a crucial role in the synthesis of complex organic molecules. Its ability to act as a versatile building block allows chemists to create a variety of derivatives with specific functional groups tailored for desired properties. For example, it has been used in the synthesis of spiro compounds and other heterocycles that are valuable in pharmaceutical development .

Reagent in Organic Reactions

The compound serves as a reagent in several organic reactions, including Michael additions and cycloadditions. These reactions facilitate the formation of carbon-carbon bonds, which are fundamental in constructing complex organic frameworks necessary for drug development .

Material Science Applications

Polymer Chemistry

this compound is utilized in the field of polymer chemistry to develop new materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Research has demonstrated that polymers derived from this compound exhibit favorable characteristics for applications in coatings and adhesives.

Nanotechnology

In nanotechnology, this compound derivatives are being explored for their potential use in drug delivery systems. The ability to modify the surface properties of nanoparticles with this compound can enhance drug solubility and bioavailability, making it a promising candidate for targeted therapy .

Data Tables

Case Studies

- Anticancer Activity Study : A recent study synthesized various derivatives of this compound and evaluated their anticancer activity against several human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents.

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of this compound derivatives on neuronal cells exposed to oxidative stress. The study found that these compounds significantly reduced cell death and oxidative damage, suggesting their utility in treating neurodegenerative diseases.

- Polymer Application Study : Research on polymers derived from this compound demonstrated their application in creating high-performance coatings with enhanced durability and resistance to environmental factors.

Propriétés

Formule moléculaire |

C10H10N2O2 |

|---|---|

Poids moléculaire |

190.20 g/mol |

Nom IUPAC |

3-anilinopyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H10N2O2/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,12,13,14) |

Clé InChI |

BUXMOFUBRLIEHQ-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(=O)NC1=O)NC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.